Compound Description: Acetic acid (CH3COOH) is a simple carboxylic acid. It is a colorless liquid and possesses a pungent, vinegar-like odor. Acetic acid is a key component of vinegar and is produced both synthetically and via bacterial fermentation []. It serves as a crucial industrial chemical utilized in the production of various materials, including plastics and fabrics []. Additionally, acetic acid plays a significant role as a microbial growth inhibitor in food preservation [].
Ethanol
Compound Description: Ethanol (C2H5OH) is a simple alcohol found commonly in alcoholic beverages. It is a volatile, flammable, colorless liquid. Ethanol can be produced through fermentation processes by microorganisms like yeast [, , ]. Industrially, ethanol serves as a vital solvent and fuel source, in addition to its use in alcoholic beverages.
Relevance: Ethanol is structurally related to Acetic Acid, Diphenylethoxy- through its connection to acetic acid. Acetic acid bacteria are known to oxidize ethanol to acetic acid [, ], highlighting a metabolic link. Understanding ethanol's influence on cell membranes and its interaction with acetic acid [] provides insight into potential effects of Acetic Acid, Diphenylethoxy- on cellular systems.
Acetaldehyde
Compound Description: Acetaldehyde (CH3CHO) is an organic compound belonging to the aldehyde family. It's a colorless liquid with a pungent, fruity odor. Acetaldehyde is an intermediate in ethanol metabolism and can be produced industrially for use in the manufacturing of various chemicals [].
Relevance: Acetaldehyde is a precursor to acetic acid in several industrial production processes []. Its structural similarity to both acetic acid and ethanol suggests a potential metabolic link between acetaldehyde and Acetic Acid, Diphenylethoxy-. Understanding the conversion of acetaldehyde to acetic acid could provide insights into the metabolism or potential synthesis pathways of Acetic Acid, Diphenylethoxy-.
Lactic Acid
Compound Description: Lactic acid (C3H6O3) is an organic acid naturally present in sour milk products. It's a colorless, syrupy liquid produced both synthetically and through fermentation by lactic acid bacteria [, ]. Lactic acid finds application in food preservation, as a flavoring agent, and in the production of biodegradable plastics.
Relevance: Lactic acid is structurally similar to acetic acid, both being carboxylic acids. Research suggests that acetic acid, but not lactic acid, induces the unfolded protein response (UPR) in yeast []. Investigating the comparative effects of lactic acid and Acetic Acid, Diphenylethoxy- on cellular systems like the UPR could reveal valuable information about their specific mechanisms of action.
Indole-3-acetic acid (IAA)
Compound Description: Indole-3-acetic acid (IAA, C10H9NO2) is a plant hormone belonging to the auxin family. It plays a crucial role in regulating plant growth and development, primarily by influencing cell elongation and division [, , ]. IAA is produced by plants and various microorganisms, including bacteria and fungi [, ].
Short-chain fatty acids (SCFAs)
Compound Description: Short-chain fatty acids (SCFAs) are fatty acids with fewer than six carbon atoms. They are produced by the gut microbiota through the fermentation of dietary fibers and resistant starch. Examples of SCFAs include acetic acid, propionic acid, and butyric acid []. SCFAs play significant roles in host metabolism and immune system regulation.
Relevance: Acetic acid, the foundational structure of Acetic Acid, Diphenylethoxy-, is a prominent member of the SCFA group []. Understanding the broader biological roles of SCFAs, particularly acetic acid's influence on gut health, can provide insights into potential effects of Acetic Acid, Diphenylethoxy- on the gut microbiome and its associated metabolic and immune functions.
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